molecular formula C14H19NO B6895767 N-(2-benzylcyclopentyl)acetamide

N-(2-benzylcyclopentyl)acetamide

Cat. No.: B6895767
M. Wt: 217.31 g/mol
InChI Key: QFLGJBVPCJJYCM-UHFFFAOYSA-N
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Description

N-(2-Benzylcyclopentyl)acetamide is a cyclopentane-derived acetamide compound featuring a benzyl substituent at the 2-position of the cyclopentyl ring. This structural motif confers unique conformational rigidity and lipophilicity, which are critical for its interactions with biological targets. The benzyl group enhances aromatic interactions with hydrophobic pockets in enzymes or receptors, while the acetamide moiety serves as a hydrogen-bond donor/acceptor, a common pharmacophore in drug design .

Properties

IUPAC Name

N-(2-benzylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(16)15-14-9-5-8-13(14)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGJBVPCJJYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylcyclopentyl)acetamide typically involves the reaction of 2-benzylcyclopentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylcyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, typically at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(2-benzylcyclopentyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzylcyclopentyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

The following analysis compares N-(2-benzylcyclopentyl)acetamide with structurally or functionally related acetamide derivatives, focusing on their physicochemical properties, biological activities, and structural nuances.

Structural Analogues with Cyclic Backbones
Compound Key Structural Features Biological Activity/Properties Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Meta-methyl groups; trichloroacetyl group Solid-state geometry influenced by electron-withdrawing substituents. Exhibits distinct crystal packing due to asymmetric units .
(1R,2R)-N-[2-(N'-Benzyl-N'-methylamino)cyclopentyl]acetamide Benzyl and methylamino groups on cyclopentane Synthetic routes optimized for enantioselectivity; potential CNS activity inferred from similar bicyclic acetamides .
N-(Benzofuran-3-yl)-2-(substituted)-acetamide Benzofuran core with acetamide linkers Anticonvulsant activity (ED₅₀: 0.055–0.259 mmol/kg); comparable to phenytoin in MES models .

Key Insights :

  • Substituent Effects: Electron-withdrawing groups (e.g., trichloroacetyl in ) reduce electron density on the aromatic ring, altering crystal packing and solubility.
  • Conformational Rigidity : Cyclopentane and benzofuran backbones restrict rotational freedom, which may enhance target binding specificity compared to linear analogs .
Antimicrobial Acetamide Derivatives
Compound (Example) Substituents Activity Profile Reference
2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazole-sulfonyl; difluorophenyl Gram-positive antibacterial (MIC < 1 µg/mL); moderate antifungal activity .
N-(Thiazol-2-yl)-2-(4-benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)acetamide (49) Thiazole and sulfonylpiperazine Potent antifungal activity (Candida spp.); low cytotoxicity .

Key Insights :

  • Heterocyclic Enhancements : Thiazole and benzothiazole groups (e.g., ) improve antimicrobial potency via π-π stacking and hydrogen bonding. The absence of such heterocycles in this compound suggests divergent activity profiles.
  • Electron-Deficient Aromatics : Fluorine substituents (e.g., 3,5-difluorophenyl in ) enhance metabolic stability, a feature absent in the benzylcyclopentyl analog.
Enzyme-Targeting Acetamides
Compound Target Enzyme IC₅₀/Inhibition Data Reference
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide AChE/BChE IC₅₀: 0.028 mM (MAO-A selective) .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide FPR2 agonist Activates calcium mobilization (EC₅₀: 10 nM) .

Key Insights :

  • Selectivity Mechanisms: MAO-A/BChE inhibitors (e.g., ) often feature planar aromatic systems for enzyme active-site penetration. The non-planar cyclopentyl-benzyl scaffold of this compound may favor interactions with non-enzymatic targets (e.g., GPCRs).
  • Receptor Agonism: Methoxybenzyl-pyridazinone acetamides () demonstrate substituent-dependent receptor specificity, suggesting that the benzyl group in the target compound could be optimized for similar selectivity.

Key Insights :

  • Synthetic Challenges : Enantioselective synthesis of cyclopentane derivatives () requires chiral catalysts or resolving agents, unlike straightforward aryl substitutions in .

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